

thermochemical data for sym-tribromopropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,3-Tribromopropane**

Cat. No.: **B147538**

[Get Quote](#)

An In-depth Technical Guide on the Thermochemical Data for sym-Tribromopropane

For researchers, scientists, and drug development professionals, a thorough understanding of the thermochemical properties of sym-tribromopropane (**1,2,3-tribromopropane**) is crucial for its application in synthesis and as a building block in novel chemical entities. This technical guide provides a summary of available thermochemical data, detailed experimental protocols for key measurements, and visualizations of relevant chemical pathways.

Core Thermochemical Data

The thermochemical data for sym-tribromopropane is essential for predicting its behavior in chemical reactions, understanding its stability, and for computational modeling. While a complete experimental dataset is not readily available in the literature, key values have been determined.

Table 1: Thermochemical Data for sym-Tribromopropane (Liquid Phase)

Thermochemical Property	Symbol	Value	Units	Reference
Constant Pressure Heat Capacity	Cp	166.5	J·mol-1·K-1	[1]
Enthalpy of Fusion	ΔfusH	23.78	kJ·mol-1	
Enthalpy of Vaporization	ΔvapH	50.8	kJ·mol-1	

Note: The standard enthalpy of formation (Δ_fH°), standard molar entropy (S°), and Gibbs free energy of formation (Δ_fG°) for liquid sym-tribromopropane are not readily available in published experimental literature.

Experimental Protocols

A detailed understanding of the experimental methodologies used to determine thermochemical data is critical for assessing the quality and reliability of the values.

Determination of Liquid Phase Heat Capacity (Kurbatov, 1948)

The constant pressure heat capacity of liquid **1,2,3-tribromopropane** was determined by Kurbatov in 1948.[\[1\]](#)[\[2\]](#) While the full, detailed experimental protocol from the original publication is not readily accessible, the general methodology for determining the heat capacity of liquids in that era involved a variation of calorimetry. A common approach is outlined below, based on established calorimetric principles.

Principle:

The method involves adding a known quantity of heat to a precisely measured mass of the liquid and measuring the resulting temperature change. The heat capacity is then calculated using the formula:

$$q = mC_p\Delta T$$

where:

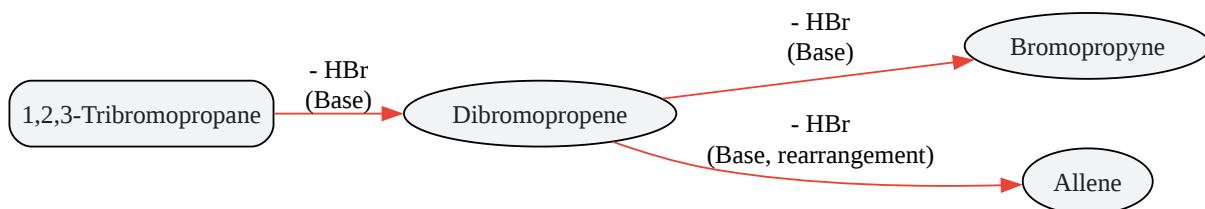
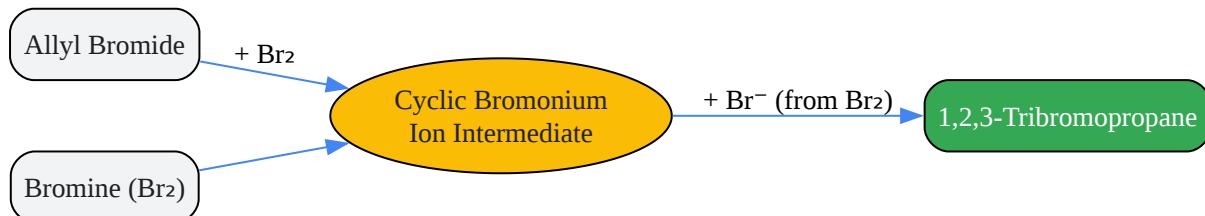
- q is the heat added
- m is the mass of the substance
- C_p is the specific heat capacity at constant pressure
- ΔT is the change in temperature

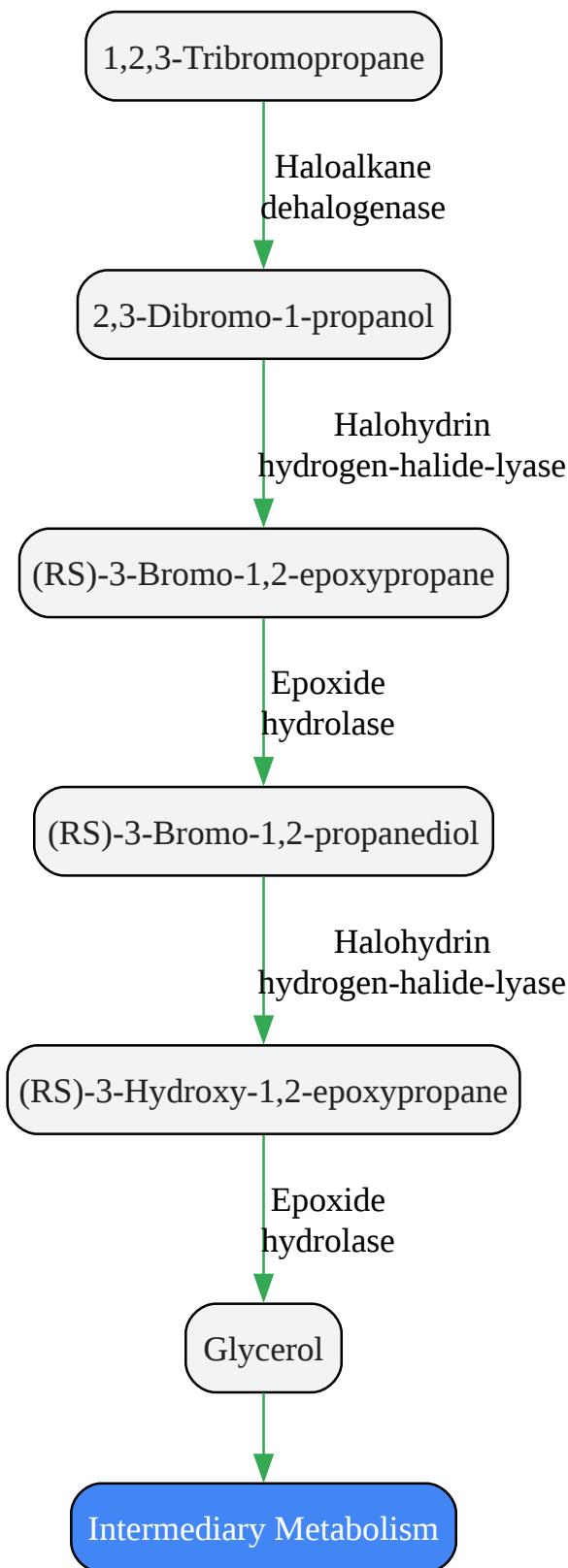
Apparatus:

A typical apparatus would consist of a Dewar calorimeter (an insulated flask), a sensitive thermometer (like a Beckmann thermometer), a stirrer, and a calibrated electrical heater.

Procedure:

- A known mass of sym-tribromopropane is placed in the calorimeter.
- The initial temperature of the liquid is allowed to stabilize and is recorded.
- A precisely measured amount of electrical energy (heat) is supplied to the liquid via the heater. The energy supplied can be calculated from the voltage (V), current (I), and time (t) using the formula: $q = VIt$.
- The liquid is stirred continuously to ensure uniform temperature distribution.
- The final, steady temperature of the liquid is recorded.
- Corrections for heat loss to the surroundings are made by monitoring the temperature drift before and after heating.
- The heat capacity of the calorimeter itself (the calorimeter constant) is determined separately using a substance with a known heat capacity, such as water. This value is then used to correct the experimental data for the heat absorbed by the apparatus.
- The constant pressure heat capacity of the sym-tribromopropane sample is then calculated. The value reported by Kurbatov is the mean heat capacity over the temperature range of 17



to 218°C.[1]


Chemical Pathways and Logical Relationships

Visualizing the chemical transformations of sym-tribromopropane is essential for understanding its reactivity and potential applications.

Synthesis of 1,2,3-Tribromopropane

A common and well-documented method for the synthesis of **1,2,3-tribromopropane** is the electrophilic addition of bromine to allyl bromide.[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propane, 1,2,3-tribromo- [webbook.nist.gov]
- 2. Propane, 1,2,3-tribromo- [webbook.nist.gov]
- 3. 1,2,3-Tribromopropane | 96-11-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [thermochemical data for sym-tribromopropane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147538#thermochemical-data-for-sym-tribromopropane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

